molecular formula C19H11NO4 B2647891 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide CAS No. 304864-49-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide

Cat. No.: B2647891
CAS No.: 304864-49-1
M. Wt: 317.3
InChI Key: ZWOSCBYMUSWKBN-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is an organic compound that features both anthraquinone and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with furan-2-carboxylic acid or its derivatives. One effective method involves the use of coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the amidation reaction . The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its cytotoxic effects . Additionally, the compound’s ability to chelate metal ions can enhance its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is unique due to the presence of both anthraquinone and furan moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOSCBYMUSWKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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